molecular formula C18H27N3O4S B2568951 1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034571-73-6

1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2568951
CAS RN: 2034571-73-6
M. Wt: 381.49
InChI Key: KCROTXYFJDFURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C18H27N3O4S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis and characterization of novel compounds related to tetrahydroquinolines described the development of new heterocycles, including carbamate, phenyl urea, and pyrazino derivatives. These compounds were evaluated for their antibacterial and antifungal properties, showcasing promising effects against pathogenic strains (R. Zaki et al., 2021).
  • Another research focused on the synthesis of novel 2-amino-7-methyl-4-aryl-3-(phenylsulfonyl) pyrano[4,3-b]pyran-5(4H)-one derivatives. These derivatives, containing biologically active pyran and chromene templates, were synthesized via a one-pot three-component condensation process (E. Abyar et al., 2019).

Biological and Pharmacological Studies

  • An investigation into the role of the acidic hydrogen in 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661) revealed its potent inhibition of the enzyme phenylethanolamine N-methyltransferase (PNMT). This study helped to understand the selectivity of inhibitors and their potential pharmacological applications (G. L. Grunewald et al., 1997).
  • Research on 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines demonstrated their potential as potent histone deacetylase inhibitors, showing marked antiproliferative activity in cancer cells. This indicates their potential use in the development of cancer therapeutics (Yi-Min Liu et al., 2015).

Chemical Properties and Reactions

  • A study on the crystal structure of azimsulfuron, a compound structurally related to sulfonylurea herbicides, provided insights into the molecular arrangement and interactions within the crystal, contributing to the understanding of its chemical properties (Youngeun Jeon et al., 2015).
  • The development of a new cascade halosulfonylation reaction for the efficient synthesis of 3,4-dihydroquinolin-2(1H)-ones demonstrated the potential of such reactions in creating molecular complexity. This research adds to the understanding of chemical reactions involving sulfonyl radicals (Yi-Long Zhu et al., 2016).

properties

IUPAC Name

1-(oxan-4-yl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-2-12-26(23,24)21-9-3-4-14-13-16(5-6-17(14)21)20-18(22)19-15-7-10-25-11-8-15/h5-6,13,15H,2-4,7-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCROTXYFJDFURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

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